molecular formula C22H30O4 B1201918 Cafestol acetate CAS No. 81760-48-7

Cafestol acetate

Cat. No. B1201918
CAS RN: 81760-48-7
M. Wt: 358.5 g/mol
InChI Key: PTGGVIKFNQSFBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cafestol and derivates like cafestol acetate typically involves complex organic chemistry techniques. An example of synthesis innovation is demonstrated in the total synthesis of (±)-cafestol, which features a late-stage construction of the furan ring inspired by a biosynthesis strategy, employing a bioinspired approach with a mild Au-catalyzed cycloisomerization (Zhu, Luo, & Hong, 2014). While this study does not directly mention this compound, the methodologies could be applicable for its synthesis.

Molecular Structure Analysis

Cafestol's structure includes a furan ring critical to its biological activity. Modifications to cafestol, such as acetylation to form this compound, could influence its biological effects by altering the molecule's reactivity and interactions with biological targets. The presence of a furan moiety and its modifications significantly affect the compound's biological activities, including its ability to induce glutathione S-transferase activity (Lam, Sparnins, & Wattenberg, 1987).

Chemical Reactions and Properties

Cafestol and derivatives like this compound undergo various chemical reactions, including interactions with acidic nitrite, which may result in nitrosation versus ring-opening pathways. These reactions are significant under physiological conditions and could influence the compounds' biological effects (De Lucia et al., 2009).

Physical Properties Analysis

While specific studies on the physical properties of this compound are scarce, the physical properties of cafestol and related diterpenes, including solubility, melting point, and stability, can provide insights. These properties are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity, oxidation potential, and ability to undergo specific biochemical interactions, are critical for its biological effects. Studies on cafestol and kahweol have shown that modifications to the diterpene structure, including acetylation, significantly impact their biological activity, such as inducing glutathione S-transferase activity and affecting lipid metabolism (Lam, Sparnins, & Wattenberg, 1982).

Scientific Research Applications

  • Anti-Cancer Properties : Cafestol and kahweol acetate, extracted from coffee beans, have shown potential as therapeutic candidates for renal cancer. They inhibit cell proliferation and migration by inducing apoptosis and inhibiting epithelial–mesenchymal transition in human renal cancer cells (Makino et al., 2021).

  • Enhancing Detoxifying Enzyme Activity : Derivatives of cafestol, including cafestol acetate, can induce the activity of glutathione S-transferase, a detoxifying enzyme, in mice. This suggests a potential role in detoxification and protection against certain toxins (Lam et al., 1987).

  • Influence on Lipid Metabolism : Cafestol affects lipid metabolism significantly. It can enhance the rate of uptake and degradation of low-density lipoprotein (LDL) in cultured cells, indicating a potential impact on cholesterol levels (Ranheim et al., 1995).

  • Impact on Plasma Triacylglycerol : In human subjects, cafestol increases plasma triacylglycerol by boosting the production rate of large VLDL apolipoprotein B. This suggests that cafestol's impact on lipid profiles could be significant (de Roos et al., 2001).

  • Effects on Cholesterol Metabolism : In human skin fibroblasts, cafestol has been shown to affect cholesterol metabolism, potentially leading to increased plasma cholesterol concentrations (Halvorsen et al., 1998).

  • Multi-Target Pharmacological Actions : Cafestol demonstrates various pharmacological actions like anti-inflammation, hepatoprotection, anti-diabetes, and anti-osteoclastogenesis activities, indicating its potential as a functional food and alternative medicine (Ren et al., 2019).

  • Increasing Fat Oxidation and Energy Expenditure : Cafestol increases fat oxidation and energy expenditure, indicating potential use in metabolic syndrome management (Farias-Pereira et al., 2020).

  • Antiangiogenic Properties : Cafestol has shown to inhibit angiogenesis, affecting cell proliferation, migration, and tube formation, which could be relevant in cancer treatment (Wang et al., 2012).

  • Antidiabetic Properties : Studies on KKAy mice suggest that cafestol possesses antidiabetic properties, potentially contributing to the reduced risk of type-2 diabetes (Mellbye et al., 2017).

  • Hepatocellular Protective Functions : Cafestol has been found to have hepatocellular protective functions during hepatic ischemia-reperfusion injury, suppressing ERK/PPARγ pathway (Ji et al., 2020).

Mechanism of Action

Target of Action

Cafestol acetate primarily targets several key proteins and receptors in the body. It acts as an agonist ligand for the nuclear receptors farnesoid X receptor and pregnane X receptor . These receptors play a crucial role in regulating lipid metabolism, inflammation, and endothelial function, which are pivotal in cardiovascular pathophysiology .

Mode of Action

This compound interacts with its targets by blocking cholesterol homeostasis . It suppresses enzymes involved in bile acid synthesis, such as sterol 27-hydroxylase and cholesterol 7 alpha-hydroxylase . This leads to a decrease in major enzymes’ mRNA levels . Additionally, it has been shown to induce apoptosis and inhibit cell growth in various cancer models .

Biochemical Pathways

This compound affects multiple biochemical pathways. It influences lipid metabolism through modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations . It also down-regulates inflammation mediators, increases glutathione (GSH), induces apoptosis of tumor cells, and inhibits angiogenesis .

Pharmacokinetics

About 70% of the consumption of this compound can be absorbed in the small intestine . In theory, glucuronidation and sulphation are the major pathways of xenobiotic biotransformation in mammalian species, which occurs largely in the liver, to produce water-soluble products that can be excreted by urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can increase serum cholesterol levels , but it may also have beneficial effects, such as decreasing serum lipoprotein (a) concentrations and attenuating fibrosis . In cancer cells, it exhibits pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of coffee brew can affect the amount of this compound ingested, as it is present in higher amounts in unfiltered coffee like Turkish coffee . Furthermore, the impact of this compound on health can vary depending on individual dietary habits and genetic factors .

Safety and Hazards

When handling Cafestol acetate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Cafestol acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the nuclear receptors farnesoid X receptor (FXR) and pregnane X receptor (PXR). This compound acts as an agonist ligand for these receptors, modulating cholesterol homeostasis and lipid metabolism . Additionally, this compound has been shown to increase the levels of glutathione (GSH) by stimulating γ-glutamylcysteine synthetase, which plays a vital role in antioxidant defense .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce apoptosis in colorectal and renal cancer cells, highlighting its potential as an anti-carcinogenic agent . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It regulates cyclins and apoptosis-related proteins, thereby inhibiting tumor cell proliferation and inducing apoptosis . This compound also exhibits anti-inflammatory properties by down-regulating inflammation mediators .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to nuclear receptors FXR and PXR, modulating their activity and influencing gene expression . This binding interaction leads to the down-regulation of bile acid homeostatic genes and the up-regulation of genes involved in lipid metabolism . Additionally, this compound increases the levels of glutathione (GSH) by stimulating γ-glutamylcysteine synthetase, enhancing the antioxidant defense system . These molecular interactions contribute to the diverse biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound can elevate plasma LDL-cholesterol levels by suppressing LDL receptor activity . This effect is observed through post-transcriptional regulation of LDL receptor activity, including decreased binding, uptake, and degradation of LDL . Additionally, this compound has been found to exhibit anti-inflammatory and anti-tumorigenic properties over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound increases serum cholesterol levels in mice by suppressing bile acid synthesis . Higher doses of this compound have been associated with increased serum triglyceride levels and alterations in hepatic gene expression involved in lipid metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, influencing lipid metabolism and detoxification processes. It modulates fat oxidation, bile acid synthesis, very-low-density lipoprotein (VLDL) production, and lipoprotein concentrations . This compound also interacts with enzymes such as cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase, which play crucial roles in bile acid synthesis . These interactions contribute to the overall metabolic effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed in the small intestine, with approximately 70% of the compound being absorbed . Once absorbed, this compound undergoes enterohepatic circulation, accumulating in the liver and gastrointestinal tract . This distribution pattern allows this compound to exert its effects on liver metabolism and other biological processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . It interacts with nuclear receptors FXR and PXR, modulating gene expression and influencing cellular processes . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its subcellular localization and activity.

properties

IUPAC Name

(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h7,10,15,17,19,24H,3-6,8-9,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGGVIKFNQSFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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